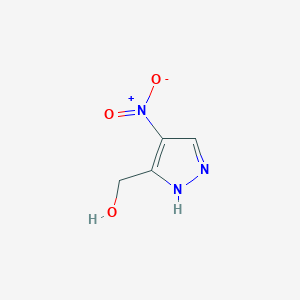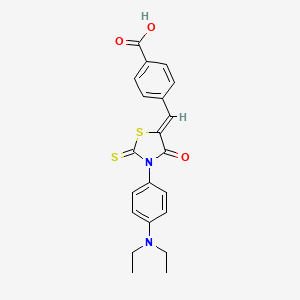
6-Amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-Amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of similar isoquinoline derivatives.
Synthesis Analysis
The synthesis of amino-substituted tetrahydroisoquinolines is described in the first paper, where a method involving catalytic hydrogenation of acetamido-substituted isoquinolines followed by acetamide hydrolysis is used. This method yields good results when the acetamido group is on the pyridine ring and moderate results when on the benzene ring. This approach could potentially be adapted for the synthesis of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system that resembles a fused pyridine and benzene ring. The amino group in the 6-position indicates the presence of a substituent that can influence the reactivity and physical properties of the molecule. The stereochemistry of similar compounds, such as 6-amino-2-methyldecahydroisoquinoline, has been elucidated through chemical conversions and spectral data, which suggests that similar analytical techniques could be used to analyze the structure of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one; however, they do provide information on related compounds. For instance, the second paper describes a cyclization reaction involving chlorination and treatment with ammonia to synthesize an indenoisoquinolinone derivative . This indicates that similar isoquinoline compounds can undergo a variety of chemical reactions, including cyclization, chlorination, and amination, which could be relevant to the chemical behavior of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be inferred from their molecular structure. The presence of an amino group is likely to contribute to the basicity of the compound and may affect its solubility in water and organic solvents. The bicyclic structure could influence the compound's stability and reactivity. While the papers do not provide specific data on the physical and chemical properties of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one, they do suggest that the properties of similar compounds can be significantly affected by the presence and position of substituents on the isoquinoline core .
properties
IUPAC Name |
6-amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c10-8-2-1-6-5-11-4-3-7(6)9(8)12;;/h3-5,8H,1-2,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEXXXSONLLRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(=O)C1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)

![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)